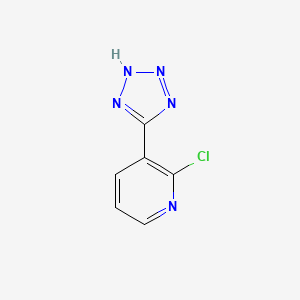

2-chloro-3-(1H-tetrazol-5-yl)pyridine

Vue d'ensemble

Description

2-Chloro-3-(1H-tetrazol-5-yl)pyridine is a chemical compound with the molecular formula C₆H₄ClN₅. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a tetrazol-5-yl group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-tetrazol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with tetrazol-5-ylating agents under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable tetrazol-5-ylating agent is used to replace a leaving group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-3-(1H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different functional groups to the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) and tetrazol-5-ylating agents.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound with different functional groups.

Substitution Products: Derivatives with various substituents on the pyridine ring.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmacological Activity

The tetrazole ring is a well-known pharmacophore in medicinal chemistry, often associated with a range of biological activities. Compounds featuring tetrazole groups have been shown to exhibit antibacterial, antifungal, analgesic, anti-inflammatory, and anticancer properties. For instance, derivatives of 2-chloro-3-(1H-tetrazol-5-yl)pyridine have been explored for their potential as analgesics and neuroprotective agents due to their ability to modulate neurotransmitter systems .

Drug Development

Research indicates that compounds similar to this compound can act as inhibitors of various biological pathways. For example, studies have demonstrated multitarget activity against several receptors involved in pain modulation and inflammation . The synthesis of this compound can lead to the development of new drugs targeting conditions such as neuropathic pain and inflammatory diseases.

In Vitro Studies

In vitro studies have shown that tetrazole-containing compounds can exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole moiety into the pyridine structure enhances its biological efficacy, making it a candidate for further exploration in antibiotic development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific receptors or enzymes. For example, it may function as an antagonist at certain neurotransmitter receptors or inhibit enzymes involved in inflammatory pathways . Understanding these mechanisms is crucial for optimizing its pharmacological profile.

Coordination Chemistry

Ligand Properties

The nitrogen-rich structure of tetrazoles allows them to act as versatile ligands in coordination chemistry. This compound can form stable complexes with metal ions, which may be useful in catalysis or materials science applications . These metal complexes can exhibit unique properties that are beneficial for various industrial applications.

Synthesis and Characterization

Synthetic Methods

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions. Recent advancements have improved the efficiency of these synthetic routes, allowing for higher yields and purities . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Studies

Mécanisme D'action

The mechanism by which 2-chloro-3-(1H-tetrazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparaison Avec Des Composés Similaires

3-Chloro-2-(1H-tetrazol-5-yl)pyridine: Similar structure with chlorine and tetrazol groups in different positions.

2-Chloro-3-(2H-tetrazol-5-yl)pyridine: Another isomer with a different arrangement of the tetrazol group.

Uniqueness: 2-Chloro-3-(1H-tetrazol-5-yl)pyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The positioning of the chlorine and tetrazol groups plays a crucial role in its chemical behavior and interactions.

Activité Biologique

2-Chloro-3-(1H-tetrazol-5-yl)pyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chloro group and a tetrazole moiety. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of tetrazole, including this compound, exhibit significant antimicrobial activity. A study demonstrated that tetrazole compounds possess antibacterial and antifungal properties, with some exhibiting better activity than conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Tetrazole Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. In vitro studies suggest that these compounds can inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Neuropharmacological Activity

The neuropharmacological potential of this compound has been explored through computer-aided predictions of biological activity. The PASS (Prediction of Activity Spectra for Substances) analysis suggests that this compound may act as an antagonist at various receptors, including nicotinic receptors, which are implicated in neurodegenerative diseases .

Table 2: Predicted Biological Activities

| Activity Type | Probability (Pa) |

|---|---|

| Analgesic | 0.795 |

| Antagonist (Nicotinic Receptor) | 0.747 |

| Phospholipase D Inhibition | 0.788 |

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets. For instance, its tetrazole group may enhance binding affinity to various receptors and enzymes, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several tetrazole derivatives against clinical isolates. The results indicated that compounds similar to this compound showed superior inhibition against Staphylococcus aureus compared to standard antibiotics .

- Neuropharmacological Screening : In a neuropharmacological study, the compound was tested for its effects on cognitive function in animal models. Results showed significant improvements in memory retention, suggesting potential use in treating cognitive disorders .

Propriétés

IUPAC Name |

2-chloro-3-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRGBTMGHYWGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.